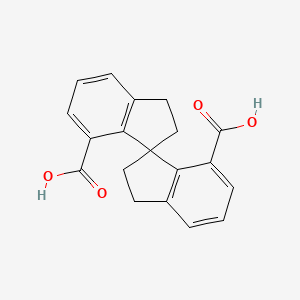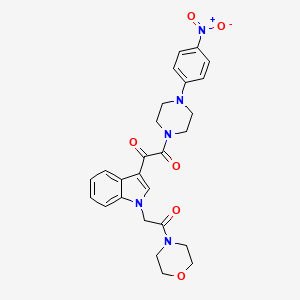
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione
Overview
Description
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione is a complex organic compound that exhibits a variety of chemical properties due to its multi-functional groups. This compound falls under a class of heterocyclic organic compounds which contain multiple rings, including indole and piperazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Preparation of the indole derivative. This often starts with a Fischer indole synthesis involving phenylhydrazine and acetone under acidic conditions.
Step 2: : Forming the morpholino intermediate via the reaction of morpholine with a suitable acyl chloride or anhydride.
Step 3: : Coupling the indole derivative with the morpholino intermediate using a suitable base like potassium carbonate in a solvent like DMF (dimethylformamide).
Step 4: : The piperazine derivative is synthesized separately, typically involving the reaction of piperazine with 4-nitrophenyl hydrazine.
Step 5: : Final coupling step involves the reaction of the piperazine derivative with the indole-morpholino compound under reflux conditions in an aprotic solvent like DMSO (dimethyl sulfoxide).
Industrial Production Methods
On an industrial scale, the production may involve automated reactors for precise control of temperature and pH. Continuous flow chemistry might be used to improve yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The indole ring can undergo oxidation using reagents such as potassium permanganate (KMnO4).
Reduction: : Nitro group can be reduced to an amino group using hydrogenation or chemical reducers like tin (II) chloride (SnCl2).
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions especially under alkaline conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Hydrogen gas with a palladium catalyst, or tin (II) chloride in hydrochloric acid.
Substitution: : Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like DMF.
Major Products
Oxidized indole compounds.
Reduced piperazine derivatives.
Substituted piperazine products with various electrophiles.
Scientific Research Applications
Chemistry: : Used as a precursor in the synthesis of complex organic molecules.
Biology: : Studied for its potential as a bioactive molecule in pharmacological research.
Medicine: : Investigated for possible roles in drug development, particularly for neurological conditions due to the presence of piperazine and indole rings.
Industry: : Employed in the synthesis of dyes and pigments.
Mechanism of Action
The compound may exert its effects through interaction with cellular receptors, enzymes, or ion channels. The indole ring is known for its affinity with serotonin receptors, while the piperazine moiety can interact with various neurotransmitter systems. Molecular docking studies suggest it could influence pathways involving G-protein-coupled receptors (GPCRs).
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-oxo-2-morpholinoethyl)-1H-indol-3-yl)-2-(piperazin-1-yl)ethane-1,2-dione
1-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-(4-chlorophenyl)piperazin-1-yl)ethane-1,2-dione
Unique Features
This compound’s unique combination of nitro-substituted piperazine and morpholino-indole differentiates it, potentially offering unique bioactivity profiles and enhanced selectivity in biochemical pathways.
Properties
IUPAC Name |
1-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O6/c32-24(28-13-15-37-16-14-28)18-30-17-22(21-3-1-2-4-23(21)30)25(33)26(34)29-11-9-27(10-12-29)19-5-7-20(8-6-19)31(35)36/h1-8,17H,9-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGLQINQIUKAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3303470.png)
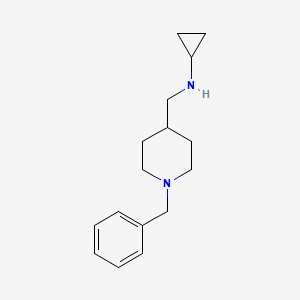
![N-(3,4-dimethoxyphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B3303475.png)
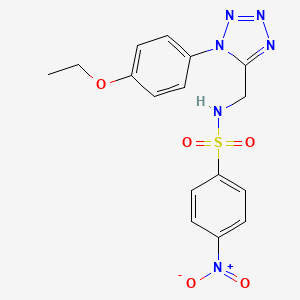
![2,5-dimethoxy-N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzene-1-sulfonamide](/img/structure/B3303482.png)
![N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide](/img/structure/B3303483.png)

![1H-Tetrazole, 1-methyl-5-[(2S)-2-pyrrolidinyl]-](/img/structure/B3303506.png)
![[1,1'-Biphenyl]-2-amine, 3-fluoro-](/img/structure/B3303509.png)
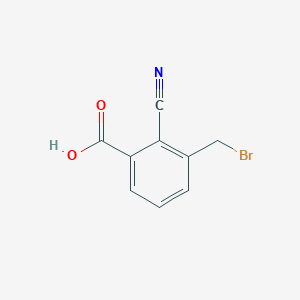
![7,8-dihydroimidazo[1,2-f]pyrimidin-5(6H)-one](/img/structure/B3303520.png)
![1H-PYRROLO[3,2-C]PYRIDINE-2-CARBOXAMIDE,N-(1,2-DIMETHYL-1H-BENZIMIDAZOL-5-YL)-1-[(3-FLUOROPHENYL)METHYL]-](/img/structure/B3303524.png)
![Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3303532.png)
